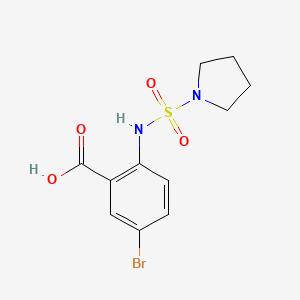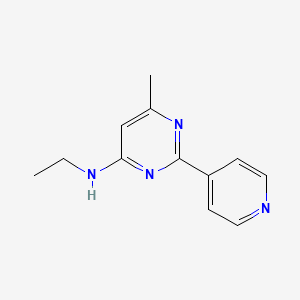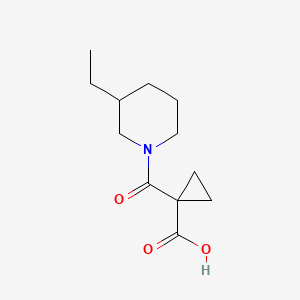![molecular formula C11H14ClN3O3 B7554588 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B7554588.png)
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines, which are involved in immune responses. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid selectively inhibits JAK3, which is a key component of the signaling pathway for cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid blocks the downstream signaling of these cytokines, which are involved in the activation and proliferation of T cells and B cells. This results in the suppression of the immune response, which is beneficial in autoimmune diseases where the immune system attacks the body's own tissues.
Biochemical and Physiological Effects:
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), in both animal models and human clinical trials. 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid also inhibits the activation and proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. In addition, 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid has been shown to have a favorable safety profile, with no significant adverse effects observed in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune responses. 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid can be used to investigate the downstream signaling pathways of cytokines that activate JAK3, as well as the effects of JAK3 inhibition on immune cell function. However, 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid has limitations in terms of its selectivity, as it can also inhibit JAK1 and JAK2 at higher concentrations. This may complicate the interpretation of experimental results and requires careful dose optimization.
Direcciones Futuras
There are several future directions for the research and development of 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid. One potential application is in the treatment of other autoimmune diseases, such as multiple sclerosis, lupus, and type 1 diabetes. 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid may also have potential in the treatment of certain cancers, as JAK3 is involved in the proliferation and survival of some cancer cells. In addition, 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid may be useful in combination with other immunomodulatory agents, such as biologic therapies, to enhance their efficacy and reduce side effects. Finally, further research is needed to better understand the long-term safety and efficacy of 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid in different patient populations.
Métodos De Síntesis
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid can be synthesized through a multi-step process starting from 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid. The key step involves the coupling of the acid with N-Boc-3-aminopropan-1-ol, followed by deprotection of the Boc group and subsequent acylation with 4-nitrophenyl chloroformate. The resulting intermediate is then reduced to 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid using borane-tetrahydrofuran complex.
Aplicaciones Científicas De Investigación
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid has shown efficacy in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis, as well as improving the quality of life of patients with these conditions.
Propiedades
IUPAC Name |
3-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-6(2)10-14-5-7(12)9(15-10)11(18)13-4-3-8(16)17/h5-6H,3-4H2,1-2H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHVQHSFAMLYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)NCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)


![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7554524.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7554525.png)
![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)
![1-[2-(4-Nitrophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554559.png)
![1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554567.png)

![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7554598.png)
![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)